1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.
Preparation Methods
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrolo[2,3-b]pyridine with carbonyl chloride under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties and enhance its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems, which can be useful in drug design.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block their activity and inhibit the growth of cancer cells . The pathways involved in this mechanism include the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and proliferation .
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[3,2-b]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms, which can affect its biological activity and chemical reactivity.
1H-pyrrolo[3,4-c]pyridine: Another related compound with a different arrangement of the pyrrole and pyridine rings, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonyl chloride group, which provides additional reactivity and potential for further functionalization.
Properties
Molecular Formula |
C8H8Cl2N2O |
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Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-8(12)11-5-3-6-2-1-4-10-7(6)11;/h1-2,4H,3,5H2;1H |
InChI Key |
DWVCPFAPAHYHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)C(=O)Cl.Cl |
Origin of Product |
United States |
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